6-AMINO-4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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Overview
Description
6-AMINO-4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a trifluoromethyl group, and a dihydropyrano[2,3-c]pyrazol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include fluorobenzene derivatives, trifluoromethylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
6-AMINO-4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE: Lacks the amino group, which may affect its reactivity and biological activity.
6-AMINO-4-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE: Contains a chlorophenyl group instead of a fluorophenyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the amino group and the fluorophenyl and trifluoromethyl groups in 6-AMINO-4-(4-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N4O/c15-7-3-1-6(2-4-7)9-8(5-19)12(20)23-13-10(9)11(21-22-13)14(16,17)18/h1-4,9H,20H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWKYOPLDOAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=NNC(=C23)C(F)(F)F)N)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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